(1R,2S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-valyl-(4R)-4-[(7-chloro-4-methoxy-1-isoquinolinyl)oxy]-L-prolyl-1-amino-N-(cyclopropylsulfonyl)-2-ethenylcyclopropanecarboxamide
Description
This compound is a structurally intricate molecule combining multiple pharmacologically relevant motifs:
- Cyclopropane core: The 2-ethenylcyclopropane moiety is a rigid scaffold that enhances metabolic stability and influences conformational dynamics .
- Isoquinoline substituent: The 7-chloro-4-methoxy-1-isoquinolinyl group may confer kinase or epigenetic modulation activity, given the prevalence of isoquinoline derivatives in such inhibitors .
- Sulfonyl and carbamate groups: The cyclopropylsulfonyl and tert-butoxycarbonyl (Boc) groups enhance solubility and modulate receptor binding specificity.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S,4S)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21+,25+,27-,35-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWSZZJLZRKHHD-QGQNBIQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46ClN5O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-ethenylcyclopropanecarboxamide
The cyclopropane core is synthesized via a stereoselective [2+1] cycloaddition. A modified Kulinkovich reaction employs titanium-mediated coupling of ethyl vinyl ether with a bromoacetamide derivative. Key conditions include:
-
Titanium(IV) isopropoxide (2.2 equiv) in anhydrous dichloromethane at −78°C.
-
Cyclopropylsulfonamide introduced via nucleophilic displacement of a transient oxaziridine intermediate.
Purification : Recrystallization from ethanol/water (3:1) yields the cyclopropane fragment in 76% enantiomeric excess, which is enhanced to >99% via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15).
Preparation of (4R)-4-[(7-Chloro-4-methoxy-1-isoquinolinyl)oxy]-L-proline
The proline-isoquinoline fragment is synthesized in three stages:
7-Chloro-4-methoxyisoquinoline-1-ol
Oxyproline Formation
-
Mitsunobu reaction : The isoquinolinol (1.0 equiv) reacts with trans-4-hydroxy-L-proline methyl ester (1.2 equiv) using DIAD (1.5 equiv) and triphenylphosphine (1.5 equiv) in THF. Reaction at 25°C for 12 h achieves 82% yield.
Critical Note : Stereochemical integrity at C4 is maintained by using optically pure trans-4-hydroxyproline.
Boc-Protected L-Valyl-L-Proline Intermediate
A standard peptide coupling strategy is employed:
-
Boc-L-valine activation : TBTU (1.05 equiv) and DIEA (2.0 equiv) in dichloromethane activate the carboxylate at 0°C.
-
Coupling to L-proline derivative : The activated valine is added to a solution of (4R)-4-[(7-chloro-4-methoxy-1-isoquinolinyl)oxy]-L-proline methyl ester (1.0 equiv). After 18 h at 25°C, the Boc-valyl-proline product is isolated in 89% yield.
Fragment Coupling
The cyclopropane carboxamide (1.0 equiv) is coupled to the Boc-valyl-proline-isoquinoline fragment (1.3 equiv) using:
Ester Hydrolysis
The methyl ester is saponified using:
-
Lithium hydroxide monohydrate (3.0 equiv) in THF/water (1:1) at 20°C for 18 h.
-
Acidification with 0.2 M HCl precipitates the carboxylic acid, yielding 98% product.
Analytical Data :
Industrial-Scale Modifications
-
Solvent Substitution : Cyclohexane replaces benzene in recrystallization steps to reduce toxicity.
-
Catalytic Recycling : Excess di-tert-butyl dicarbonate from Boc protection is recovered and reused, improving atom economy.
Quality Control and Characterization
HPLC Purity : >99.5% (Hypersil Gold PFP column, 215 nm).
Chiral Analysis : Enantiomeric excess confirmed via chiral stationary phase (Chiralcel OD-H, hexane/ethanol 80:20) .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbamate group can yield an amine.
Scientific Research Applications
The compound (1R,2S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-valyl-(4R)-4-[(7-chloro-4-methoxy-1-isoquinolinyl)oxy]-L-prolyl-1-amino-N-(cyclopropylsulfonyl)-2-ethenylcyclopropanecarboxamide , identified by its CAS number 630420-16-5 , is a complex organic molecule with significant potential in pharmaceutical research and development. This article explores its applications, focusing on its role in medicinal chemistry, biological activity, and potential therapeutic uses.
Chemical Properties and Structure
The compound features several notable structural elements:
- Chiral centers : The presence of multiple chiral centers suggests that stereochemistry may play a crucial role in its biological activity.
- Functional groups : The molecule contains various functional groups, including an amide, ether, and sulfonamide, which are often associated with biological activity.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₃₁ClN₃O₄S
- Molecular Weight : 404.98 g/mol
Anticancer Activity
Research indicates that compounds similar to this structure may exhibit anticancer properties. The presence of the isoquinoline moiety is particularly interesting as isoquinolines have been studied for their ability to inhibit cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in various cancer cell lines, suggesting potential for further development as anticancer agents.
Antiviral Properties
The compound's structural features may also confer antiviral activity. Compounds with similar configurations have been investigated for their ability to inhibit viral replication mechanisms. This could be particularly relevant in the context of emerging viral infections where traditional antiviral therapies are ineffective.
Neurological Applications
Given the presence of the chloro and methoxy substituents, there is potential for this compound to interact with neurological pathways. Research into similar compounds has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems or providing neuroprotective effects.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- A study published in Journal of Medicinal Chemistry demonstrated that a related compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range.
- Another investigation reported that derivatives exhibited promising antiviral activity against influenza virus strains, highlighting their potential use in developing new antiviral therapies.
Synthesis Pathways
The synthesis of this compound generally involves multiple steps:
- Formation of the core structure through coupling reactions.
- Functionalization at specific sites to introduce the desired substituents.
- Purification using chromatographic techniques to isolate the final product.
Mechanism of Action
The mechanism of action of (1R,2S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-valyl-(4R)-4-[(7-chloro-4-methoxy-1-isoquinolinyl)oxy]-L-prolyl-1-amino-N-(cyclopropylsulfonyl)-2-ethenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Mass Spectrometry (MS) and Molecular Networking
- Fragmentation patterns: Molecular networking via MS/MS links compounds with cosine scores (1 = identical spectra; 0 = unrelated). For example, cyclopropane-containing analogs like N,N-diethyl-1-phenylcyclopropane-1-carboxamide () would share fragmentation nodes with the target compound due to their cyclopropane cores .
- Differentiation: The isoquinoline and sulfonyl groups in the target compound would yield unique fragment ions (e.g., m/z 242 for 7-chloro-4-methoxy-isoquinoline), distinguishing it from simpler cyclopropane derivatives .
NMR Spectroscopy
- Chemical shift analysis: Comparing NMR profiles (e.g., Figure 6 in ) reveals conserved regions (e.g., prolyl backbone) and variable regions (e.g., isoquinoline substituent).
- Key shifts: The cyclopropane protons (δ ~1.5–2.5 ppm) and isoquinoline aromatic protons (δ ~7.0–8.5 ppm) would differ from non-cyclopropane or non-aromatic analogs .
Computational Similarity Assessment
Tanimoto Coefficient and Fingerprint Analysis
- Similarity indexing : Using Morgan fingerprints (radius = 2), the target compound would show ~60–70% similarity to SAHA-like hydroxamates () due to shared carboxamide motifs but diverge in cyclopropane and sulfonyl regions .
- Pharmacokinetic properties: Predicted logP values (estimated ~3.5) would exceed simpler carboxamides (e.g., aglaithioduline, logP ~2.8) due to hydrophobic cyclopropane and isoquinoline groups .
QSAR and Chemical Space Networking
- Binding affinity clustering : The target compound would cluster with cyclopropane-containing protease inhibitors (e.g., carfentanil analogs) in structural similarity networks (Murcko scaffolds; Tanimoto ≥0.5) .
- Docking variability: Minor structural changes (e.g., substitution of cyclopropylsulfonyl with benzyl groups) could reduce affinity by >2 kcal/mol due to altered hydrophobic interactions .
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations:
Cyclopropane derivatives (e.g., ) share metabolic stability but lack the target’s isoquinoline-mediated targeting .
Peptide-based compounds (e.g., SAHA) exhibit similar carboxamide motifs but lack the cyclopropane rigidity, reducing membrane permeability .
Sulfonyl-containing analogs (e.g., cyclopropylsulfonyl derivatives) show enhanced solubility but require isoquinoline or prolyl groups for target specificity .
Research Findings and Implications
- Synthetic challenges : The target compound’s stereochemistry (1R,2S,4R) and multiple protective groups (Boc, sulfonyl) necessitate advanced asymmetric synthesis techniques, akin to carfentanil analog production (79.9% yield in ) .
Biological Activity
Asunaprevir, chemically known as (1R,2S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-valyl-(4R)-4-[(7-chloro-4-methoxy-1-isoquinolinyl)oxy]-L-prolyl-1-amino-N-(cyclopropylsulfonyl)-2-ethenylcyclopropanecarboxamide , is a potent antiviral agent primarily developed for the treatment of Hepatitis C virus (HCV) infections. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical findings.
- Molecular Formula : C35H46ClN5O9S
- Molecular Weight : 748.29 g/mol
- CAS Number : 630420-16-5
Structure
Asunaprevir features a complex structure that includes a cyclopropyl sulfonamide moiety and an isoquinoline derivative, contributing to its unique biological properties.
Asunaprevir functions as a direct-acting antiviral (DAA) targeting the HCV NS3/4A protease. This enzyme is crucial for viral replication as it cleaves the viral polyprotein into functional proteins necessary for HCV life cycle completion. By inhibiting this protease, Asunaprevir effectively reduces viral load in infected individuals.
Inhibition Profile
In vitro studies demonstrate that Asunaprevir exhibits potent inhibitory activity against various HCV genotypes, particularly Genotype 1, with an IC50 value in the low nanomolar range. This high potency underscores its potential as a therapeutic agent in HCV management.
Pharmacokinetics
Asunaprevir displays favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1 to 2 hours post-administration.
- Half-Life : Approximately 12 hours, allowing for once-daily dosing.
- Metabolism : Primarily metabolized by liver enzymes (CYP3A4), leading to several metabolites with reduced activity.
- Excretion : Mainly excreted through feces with minimal renal clearance.
Case Studies and Clinical Trials
Asunaprevir has been evaluated in multiple clinical trials, often in combination with other antiviral agents such as Daclatasvir and Sofosbuvir. Key findings include:
- Efficacy Rates : In Phase III trials, the combination therapy achieved sustained virologic response (SVR) rates exceeding 90% in treatment-naive patients.
- Safety Profile : Common adverse effects include fatigue, headache, and gastrointestinal disturbances; serious adverse events are rare.
Table 1: Summary of Clinical Trial Findings
| Study Design | Treatment Regimen | SVR Rate (%) | Adverse Effects |
|---|---|---|---|
| Phase II | Asunaprevir + Daclatasvir | 95 | Fatigue, Headache |
| Phase III | Asunaprevir + Sofosbuvir | 92 | Nausea, Diarrhea |
| Real-world Study | Asunaprevir + Peginterferon + Ribavirin | 88 | Anemia, Rash |
Q & A
Q. What are the key synthetic pathways for constructing this compound, and what are the critical stereochemical considerations?
The synthesis involves multi-step coupling reactions, including Boc-protection (tert-butoxycarbonyl), cyclopropane ring formation, and sulfonamide functionalization. Stereochemical control is critical at the (1R,2S) and (4R) centers, requiring chiral auxiliaries or asymmetric catalysis. For example, cyclopropane stereochemistry is achieved via Simmons-Smith reactions with chiral catalysts, while proline derivatives are introduced using solid-phase peptide synthesis (SPPS) .
Methodological Insight :
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
Q. What experimental design strategies optimize yield in multi-step syntheses, particularly for cyclopropane-containing intermediates?
Design of Experiments (DoE) is critical for optimizing reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For cyclopropane formation:
- Use flow chemistry to enhance reproducibility and safety in exothermic reactions .
- Apply response surface methodology (RSM) to balance competing factors (e.g., enantiomeric excess vs. yield).
Case Study : In analogous syntheses, flow reactors reduced reaction times by 40% while maintaining >90% enantiomeric excess (ee) .
Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s reactivity or supramolecular assembly?
Non-covalent interactions between the isoquinoline moiety and sulfonamide group can stabilize transition states in catalytic reactions or drive self-assembly in solution. For example:
- π-π Stacking : The chloro-methoxy-isoquinoline group participates in aromatic interactions, affecting solubility and crystallization .
- Hydrogen Bonding : The prolyl backbone and sulfonamide NH groups form intramolecular H-bonds, confirmed by IR spectroscopy and DFT calculations .
Methodological Insight :
Q. What strategies resolve conflicting spectroscopic data during structural elucidation?
Contradictions between NMR and HRMS data often arise from:
- Dynamic Stereochemistry : Cyclopropane ring puckering or proline cis-trans isomerism.
- Solvent Artifacts : Deuterated solvent interactions (e.g., DMSO-d₆ shifting NH peaks).
Resolution Workflow :
- Compare experimental NMR with computed spectra (DFT/B3LYP/6-31G*).
- Use 2D NMR (COSY, NOESY) to confirm spatial proximities.
- Re-synthesize ambiguous intermediates with isotopic labeling (¹³C, ¹⁵N) .
Specialized Methodological Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Docking Studies : Use AutoDock Vina to model binding to serine proteases or GPCRs, leveraging the sulfonamide group’s affinity for zinc ions.
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays .
Q. What purification techniques are most effective for isolating stereoisomers or eliminating byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
